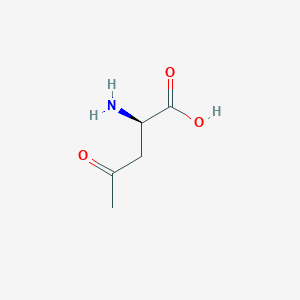
2-Amino-4-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-amino-4-oxopentanoic acid, also known as ®-glutamic acid, is a chiral amino acid that plays a crucial role in various biochemical processes. It is an important intermediate in the synthesis of proteins and is involved in the metabolism of nitrogen in living organisms. This compound is also a key player in the central nervous system, acting as a neurotransmitter.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-amino-4-oxopentanoic acid can be achieved through several methods. One common approach is the enzymatic conversion of levulinic acid using engineered glutamate dehydrogenase from Escherichia coli. This method involves the use of ammonia as the amino donor and results in high enantiomeric excess .
Industrial Production Methods: Industrial production of ®-2-amino-4-oxopentanoic acid often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acid, which is then extracted and purified from the fermentation broth.
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-amino-4-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted amino acids.
Wissenschaftliche Forschungsanwendungen
®-2-amino-4-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Plays a role in the study of metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and as a neurotransmitter modulator.
Industry: Used in the production of biodegradable plastics and as a precursor for various pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-2-amino-4-oxopentanoic acid involves its interaction with specific receptors and enzymes in the body. It acts as an agonist at glutamate receptors in the central nervous system, leading to the activation of various signaling pathways. These pathways are involved in processes such as synaptic transmission, learning, and memory.
Vergleich Mit ähnlichen Verbindungen
(S)-2-amino-4-oxopentanoic acid: The enantiomer of ®-2-amino-4-oxopentanoic acid, which has different biological activities.
2-amino-3-oxobutanoic acid: A structurally similar compound with different functional groups.
Uniqueness: ®-2-amino-4-oxopentanoic acid is unique due to its specific chiral configuration, which determines its interaction with biological molecules and its role in various biochemical processes. Its ability to act as a neurotransmitter and its involvement in nitrogen metabolism further distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
772325-69-6 |
|---|---|
Molekularformel |
C5H9NO3 |
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
(2R)-2-amino-4-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(7)2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m1/s1 |
InChI-Schlüssel |
QUCHWTCTBHQQDU-SCSAIBSYSA-N |
Isomerische SMILES |
CC(=O)C[C@H](C(=O)O)N |
Kanonische SMILES |
CC(=O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


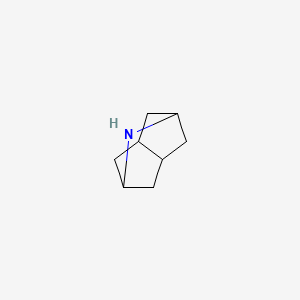
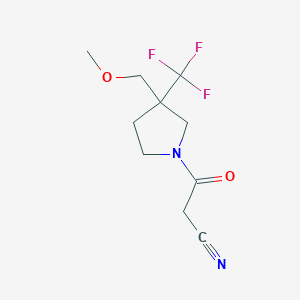
![tert-Butyl 1,6-diazaspiro[2.5]octane-6-carboxylate](/img/structure/B13344408.png)
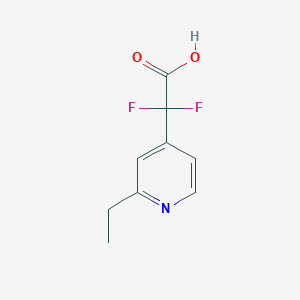
![2-(3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile](/img/structure/B13344429.png)

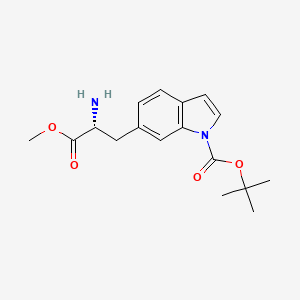
![8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13344454.png)
![(1R,3R,6S)-4-Oxo-5-azaspiro[2.4]heptane-1,6-dicarboxylic acid](/img/structure/B13344458.png)
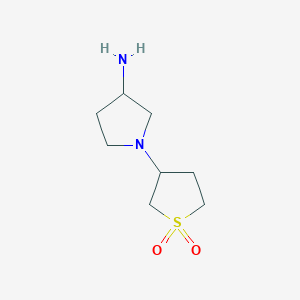
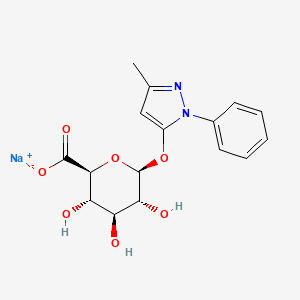
![Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B13344466.png)
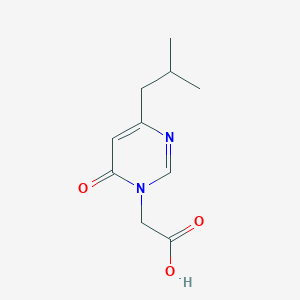
![5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13344472.png)
